

# Elucidation of the Molecular Structure of 2-Phenylacetohydrazide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenylacetohydrazide

Cat. No.: B146101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of **2-phenylacetohydrazide**, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest for its potential biological activities. This document outlines the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.

## Physicochemical Properties and Synthesis

**2-Phenylacetohydrazide** (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O) is a white crystalline solid with a molecular weight of 150.18 g/mol .<sup>[1]</sup> Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Phenylacetohydrazide**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<sup>[1]</sup>
Molecular Weight	150.18 g/mol	<sup>[1]</sup>
Melting Point	127-131 °C	<sup>[2]</sup>
Appearance	White crystalline powder	<sup>[2]</sup>
CAS Number	937-39-3	<sup>[3]</sup>

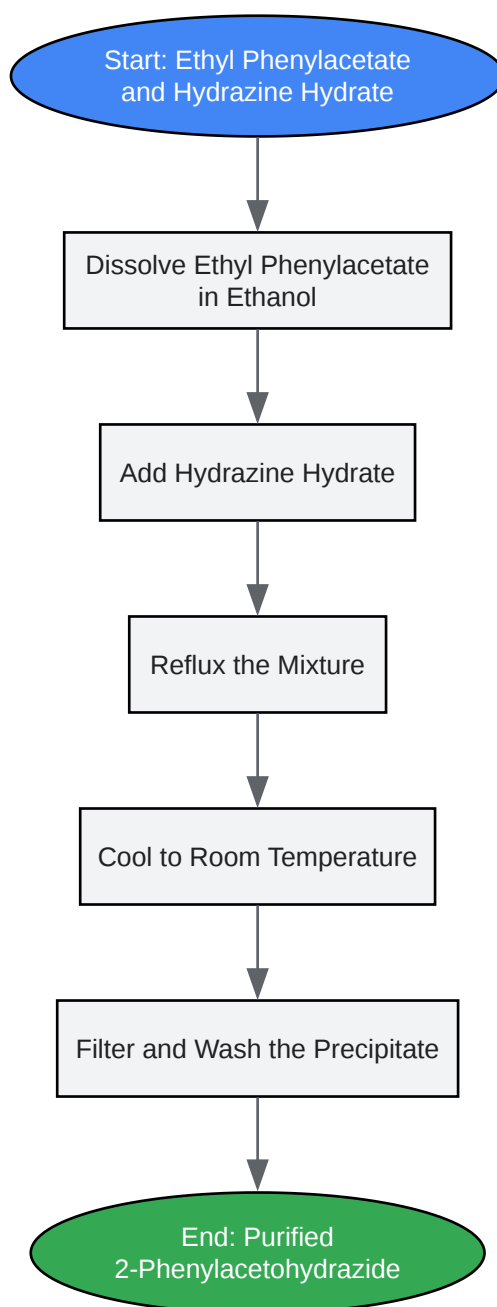
## Synthesis of 2-Phenylacetohydrazide

A common and efficient method for the synthesis of **2-phenylacetohydrazide** involves the reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.<sup>[4][5]</sup>

Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate<sup>[5]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution of ethyl phenylacetate, add an excess of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.
- **Reflux:** Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, cool the mixture to room temperature. The product, **2-phenylacetohydrazide**, will often precipitate out of the solution.
- **Purification:** Collect the solid product by vacuum filtration and wash it with a cold solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.

The logical workflow for this synthesis is depicted below.



[Click to download full resolution via product page](#)

Synthesis Workflow for **2-Phenylacetohydrazide**.

## Spectroscopic Characterization

The structural elucidation of **2-phenylacetohydrazide** is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-phenylacetohydrazide** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 2: <sup>1</sup>H NMR Spectral Data for **2-Phenylacetohydrazide** (in DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.1	Singlet (broad)	1H	-NH-
~7.2-7.3	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.1	Singlet (broad)	2H	-NH <sub>2</sub>
~3.3	Singlet	2H	-CH <sub>2</sub> -

Table 3: <sup>13</sup>C NMR Spectral Data for **2-Phenylacetohydrazide** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (carbonyl)
~136	C (quaternary, aromatic)
~129	CH (aromatic)
~128	CH (aromatic)
~126	CH (aromatic)
~40	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy (Solid State)

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **2-phenylacetohydrazide** with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBR pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

Table 4: Characteristic IR Absorption Peaks for **2-Phenylacetohydrazide**[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3200	Strong, Broad	N-H stretching (hydrazide NH and NH <sub>2</sub> )
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic CH <sub>2</sub> )
~1650	Strong	C=O stretching (amide I band)
~1600	Medium	N-H bending (amide II band) and C=C stretching (aromatic)
~1495, 1450	Medium	C=C stretching (aromatic)
~700, ~750	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

### Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as Electron Ionization (EI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions to generate a mass spectrum.

Table 5: Mass Spectrometry Data for **2-Phenylacetohydrazide**[\[9\]](#)

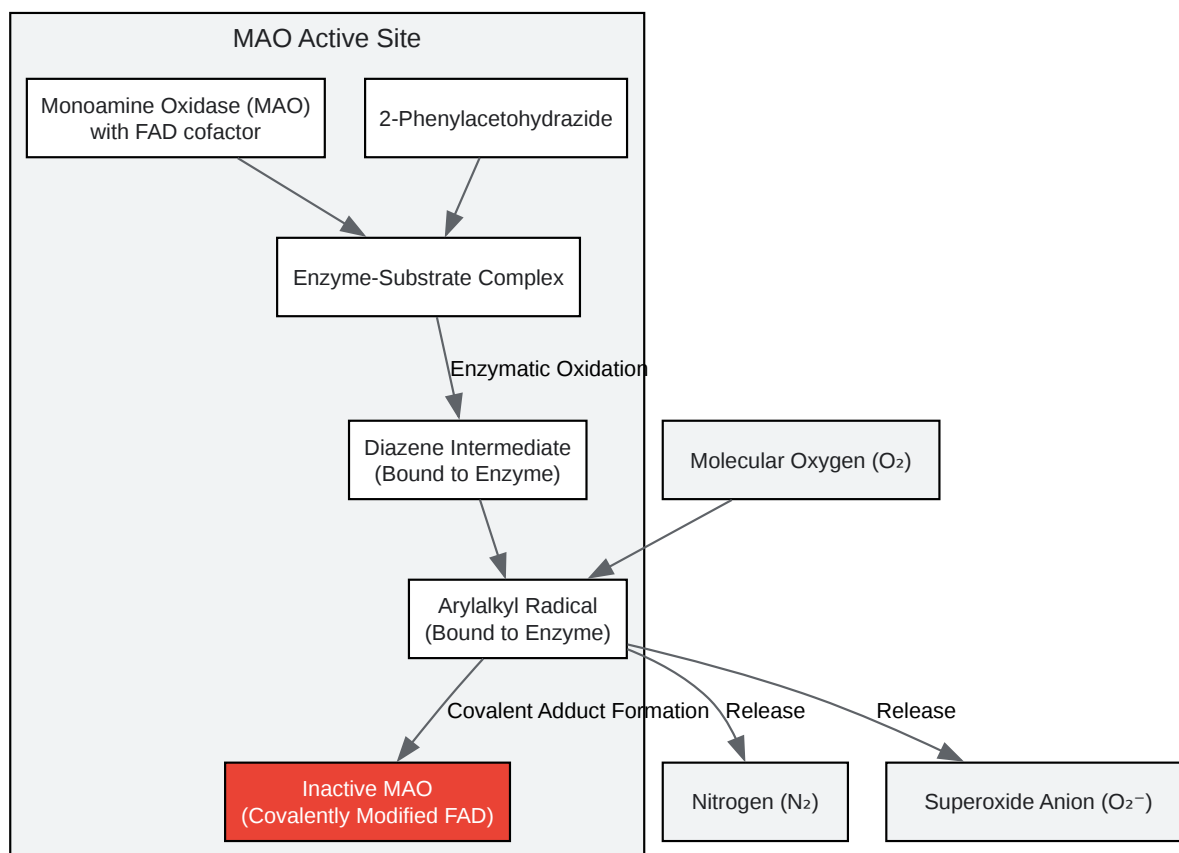
m/z	Relative Intensity (%)	Assignment
150	~40	Molecular ion [M] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	~20	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
51	~10	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

The fragmentation pattern is consistent with the structure of **2-phenylacetohydrazide**, with the base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the bond between the carbonyl carbon and the methylene group.[\[6\]](#)[\[10\]](#)[\[11\]](#)

## Biological Context: Inhibition of Monoamine Oxidase

Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines.[\[12\]](#)[\[13\]](#)[\[14\]](#) This inhibition is of significant interest in drug development, particularly for antidepressants and neuroprotective agents.[\[13\]](#)

The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[\[15\]](#)



[Click to download full resolution via product page](#)

### Proposed Mechanism of Monoamine Oxidase Inhibition.

This guide provides a comprehensive overview of the structural elucidation of **2-phenylaceto-hydrazide**, integrating key spectroscopic data with experimental protocols and a relevant biological mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. 2-Phenylacetohydrazide for synthesis 114-83-0 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. whitman.edu [whitman.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
- 8. <sup>1</sup>H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of the Molecular Structure of 2-Phenylacetohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146101#2-phenylacetohydrazide-structure-elucidation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)